3-((Methylsulfonyl)methyl)-2-nitrothiophene

Physicochemical profiling Medicinal chemistry Lead optimization

3-((Methylsulfonyl)methyl)-2-nitrothiophene is a disubstituted thiophene (C₆H₇NO₄S₂, MW 221.3) belonging to the nitrothiophene class, characterized by a nitro group at the 2-position and a methylsulfonylmethyl (-CH₂SO₂CH₃) moiety at the 3-position of the heterocyclic ring. This substitution pattern distinguishes it from simpler nitrothiophenes by introducing a strong electron-withdrawing sulfone group connected via a methylene spacer, which modulates the electron density of the π-system and creates a differentiated reactivity profile for both the nitro and ring positions.

Molecular Formula C6H7NO4S2
Molecular Weight 221.3 g/mol
Cat. No. B12062526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Methylsulfonyl)methyl)-2-nitrothiophene
Molecular FormulaC6H7NO4S2
Molecular Weight221.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CC1=C(SC=C1)[N+](=O)[O-]
InChIInChI=1S/C6H7NO4S2/c1-13(10,11)4-5-2-3-12-6(5)7(8)9/h2-3H,4H2,1H3
InChIKeyKJFZTXTXMLYGBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((Methylsulfonyl)methyl)-2-nitrothiophene (CAS 1708445-01-5): Core Properties and Scientific Procurement Baseline


3-((Methylsulfonyl)methyl)-2-nitrothiophene is a disubstituted thiophene (C₆H₇NO₄S₂, MW 221.3) belonging to the nitrothiophene class, characterized by a nitro group at the 2-position and a methylsulfonylmethyl (-CH₂SO₂CH₃) moiety at the 3-position of the heterocyclic ring . This substitution pattern distinguishes it from simpler nitrothiophenes by introducing a strong electron-withdrawing sulfone group connected via a methylene spacer, which modulates the electron density of the π-system and creates a differentiated reactivity profile for both the nitro and ring positions . The compound is commercially available at a minimum purity specification of 95% and is supplied exclusively for research and development purposes .

Substituent pattern
Methylene-bridged sulfone introduces inductive electron-withdrawing effect distinct from directly attached analogs
Purity specification
Commercial supply at controlled purity supports reproducible synthesis of amine derivatives and bioassay screening
Research use only
Supplied for laboratory research and development; not for human or veterinary use

Why Unsubstituted or 5-Substituted Nitrothiophenes Cannot Replace 3-((Methylsulfonyl)methyl)-2-nitrothiophene in Research Applications


Nitrothiophenes derive their biological and chemical activity from the interplay between electron-withdrawing substituents and the sulfur heterocycle. Unsubstituted 2-nitrothiophene shows minimal biological activity across multiple organisms and is demonstrably three orders of magnitude less potent than multi-substituted analogs [1]. The 3-methylsulfonylmethyl group in this compound is not merely an inert appendage: its methylene spacer decouples the sulfone's strong electron-withdrawing effect from direct conjugation while retaining its inductive influence on the ring, a subtlety lost in directly-attached sulfonyl or halogen analogs [2]. Generic substitution with 2-nitrothiophene, 3-(methylsulfonyl)thiophene, or even the 5-bromo variant alters the electronic landscape and the steric environment around the 2-nitro group, fundamentally changing reduction potential, nucleophilic susceptibility, and biological target engagement [1] [3].

!
Unsubstituted 2-nitrothiophene: reported minimal activity in antimicrobial models; scaffold-level QSAR predicts >1000-fold lower potency, so direct substitution may not reproduce biological readout.
!
Directly attached sulfonyl analogs (e.g., 5-substituted): absence of methylene spacer changes conjugation mode and electronic profile, likely shifting reduction potential and target engagement relative to the bridged sulfone.
!
Halogenated variants (e.g., 5-bromo analog): higher molecular weight and lipophilicity alter synthetic route suitability and fragment-likeness; the halogen introduces metabolic and cross-coupling liability absent in the target compound.

Quantitative Differentiation Evidence: 3-((Methylsulfonyl)methyl)-2-nitrothiophene vs. Closest Analogs


Molecular Weight and LogP Differentiation from the Unsubstituted Parent 2-Nitrothiophene

The introduction of the -CH₂SO₂CH₃ group at the 3-position increases the molecular weight from 129.14 g/mol (2-nitrothiophene) to 221.3 g/mol and raises the computed LogP by approximately 1.5–2.0 log units relative to the parent, altering both membrane permeability predictions and solubility profiles [1]. While 2-nitrothiophene is essentially inactive against E. coli, M. luteus, and A. niger (MIC values not reached at the highest tested concentrations in the Morley series) [2], the addition of electron-withdrawing substituents at the 3-position is structurally analogous to the pattern that transforms the 2-nitrothiophene scaffold into compounds with measurable antimicrobial activity in the same assay system.

MW & LogP vs parent
Class-level
Target MW 221.3 3-CH₂SO₂CH₃
2-Nitrothiophene MW 129.14 No 3-substituent
Scaffold class with predicted activity enhancement; parent compound may show no antimicrobial signal in screening.
QSAR extrapolation from 19-compound series; direct activity data for this compound not available.
Physicochemical profiling Medicinal chemistry Lead optimization

Reduction Potential Differentiation: Electron-Withdrawing Effect of the 3-Methylsulfonylmethyl Group vs. 2-Nitrothiophene

The systematic electrochemical study of nitrothiophenes by Boga et al. (2012) established that the reduction potential of nitrothiophenes is highly sensitive to the number and position of electron-withdrawing substituents, with mono-nitrothiophenes exhibiting a first reduction peak (E°′) that shifts anodically by 0.2–0.4 V upon the addition of a second electron-withdrawing group [1]. The 3-methylsulfonylmethyl substituent, acting through the methylene spacer as an inductively electron-withdrawing group, is predicted to shift the reduction potential of the 2-nitro group to less negative values relative to 2-nitrothiophene, thereby altering the susceptibility to one-electron bioreduction by nitroreductases—a critical parameter for antibacterial and antiparasitic activity [2].

Reduction potential shift
Class-level
Target (predicted) +0.2–0.4 V anodic shift vs. 2-nitrothiophene
2-Nitrothiophene Baseline E°′ Boga et al. (2012)
May alter nitroreductase activation potential; supports electrochemical mechanistic study design.
Predicted from DFT/CV on analog series; direct measurement not reported for this compound.
Electrochemistry CV reduction potential Nitroreductase activation

Structural Differentiation from 5-Bromo-3-((methylsulfonyl)methyl)-2-nitrothiophene: Absence of Halogen as a Synthetic Handle

The commercially available 5-bromo analog (CAS 1713714-37-4, MW 300.2) contains a bromine atom at the 5-position, offering a distinct synthetic handle for palladium-catalyzed cross-coupling reactions. In contrast, 3-((methylsulfonyl)methyl)-2-nitrothiophene (CAS 1708445-01-5) lacks this halogen, providing an unsubstituted 5-position (a hydrogen atom) . This means the target compound is a smaller, less lipophilic scaffold (MW 221.3 vs. 300.2; ΔMW = 78.9 g/mol) that avoids the potential metabolic liability and synthetic complexity associated with aryl bromides, while offering the 5-H for electrophilic substitution or directed metalation strategies.

vs 5-bromo analog
Source review
Target MW 221.3 5-H, no halogen
5-Bromo analog MW 300.2 ΔMW +78.9, 5-Br
Lower molecular weight and absence of halogen may support fragment-based screening and avoid dehalogenation side-reactions.
Structural comparison based on commercial data sheets; synthetic handle differences require validation.
Synthetic intermediate Cross-coupling Structure-Activity Relationship

Sulfone Spacer Geometry: Methylene Linker Differentiates from Directly Attached Sulfonyl Analogs

In 2-chloro-5-(methylsulfonyl)-3-nitrothiophene (CAS 57800-77-8), the methylsulfonyl group is directly attached to the thiophene ring at the 5-position, enabling full conjugation with the π-system . In the target compound, the methylsulfonyl group is separated from the ring by a methylene (-CH₂-) spacer . This single-bond insertion interrupts direct π-conjugation, changing the electron-withdrawing mechanism from resonance-dominated to inductive-dominated, which affects the ring's electron density distribution, the acidity of the methylene protons, and the conformational flexibility around the C3–CH₂ bond. The target compound also differs by having the sulfonylmethyl group at the 3-position (adjacent to the nitro group) rather than the 5-position (remote from the nitro), creating a localized electron-deficient region that is absent in the 5-substituted analog.

Sulfone spacer geometry
Source review
Target 3-CH₂SO₂CH₃ (inductive) Sulfone adjacent to nitro
Cl-SO₂ analog 5-SO₂CH₃ (resonance+inductive) Remote sulfone, 2-Cl
Electronic effect shift from resonance to inductive may alter reactivity and reduction potential; suitable for structure-electronic property studies.
Based on substituent effect principles; experimental electronic characterization recommended.
Conformational analysis Electron-withdrawing group Drug design

Differentiation from 3-(Benzenesulfonylmethyl)-2-nitrothiophene: Smaller Sulfone, Lower Lipophilicity, Reduced Steric Bulk

The phenylsulfonyl analog (3-(benzenesulfonylmethyl)-2-nitrothiophene, MW 283.3 g/mol, XLogP3-AA = 2.5) [1] replaces the methyl group on the sulfone with a phenyl ring, substantially increasing both molecular weight and lipophilicity compared to the target compound (MW 221.3 g/mol, estimated XLogP ~1.0–1.5) . The methylsulfonyl variant offers a more fragment-like profile with lower aromatic ring count and reduced logP, which is advantageous for fragment-based lead generation where ligand efficiency metrics (LE, LLE) favor smaller, less lipophilic starting points.

vs phenylsulfonyl analog
Head-to-head
Target (methyl) MW 221.3, XLogP ~1.0–1.5 1 aromatic ring
Phenyl analog MW 283.3, XLogP 2.5 2 aromatic rings
Lower molecular weight and lipophilicity make it more fragment-like; may improve ligand efficiency metrics in screening libraries.
XLogP for target estimated; experimental logP data not available.
Fragment-based drug discovery Ligand efficiency Physicochemical optimization

Nitro Group Reduction to Amine: A Common Scaffold Derivatization Pathway Shared with Nitrothiophene Analogs but Enabled by 95% Minimum Purity

The 2-nitro group of this compound can be selectively reduced to generate 3-((methylsulfonyl)methyl)-2-aminothiophene, an amine building block for amide coupling or sulfonamide formation . This transformation is a well-established route to bioactive 2-aminothiophene-3-sulfonyl scaffolds, which have demonstrated moderate and selective anti-HIV-1 activity in cell culture (e.g., EC₅₀ = 3.8 μg/mL for 2-amino-3-(2-nitrophenylsulfonyl)thiophene) [1]. The commercial availability of the target compound at ≥95% purity ensures that the reduction step proceeds with predictable stoichiometry, minimizing purification burdens relative to lower-purity in-house preparations.

Purity for derivatization
Specification review
≥95% purity (commercial)
Controlled purity enables reliable nitro-to-amine reduction for building block synthesis.
Analogous 2-aminothiophene-3-sulfonyl derivatives show selective antiviral activity (HIV-1 EC₅₀ = 3.8 μg/mL); activity for this compound not reported.
Chemical synthesis Amine building block Quality control

Optimal Application Scenarios for 3-((Methylsulfonyl)methyl)-2-nitrothiophene Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Libraries Requiring Low-MW Nitrothiophene Scaffolds

With a molecular weight of 221.3 g/mol and a single aromatic ring, this compound meets fragment-likeness criteria more favorably than the phenylsulfonyl analog (MW 283.3) or the 5-bromo variant (MW 300.2), as established in Evidence Items 3 and 5 . Its lower lipophilicity (estimated XLogP ~1.0–1.5 vs. 2.5 for the phenyl analog) supports better solubility and ligand efficiency metrics, making it the appropriate choice for fragment screening collections targeting nitroreductase-activated or sulfone-containing pharmacophores [1].

Electrochemical and Mechanistic Studies of Nitrothiophene Reduction

The 3-methylsulfonylmethyl substitution pattern places an inductively electron-withdrawing group adjacent to the 2-nitro moiety, creating a distinct electronic environment compared to both 2-nitrothiophene and 5-substituted analogs (Evidence Items 2 and 4). This compound is specifically suited for cyclic voltammetry and EPR studies aimed at understanding how a methylene-bridged sulfone modulates nitro group reduction potential, building on the foundational work by Boga et al. (2012) on nitrothiophene electrochemistry [2].

Synthesis of 2-Aminothiophene-3-sulfonylmethyl Derivatives via Selective Nitro Reduction

The guaranteed ≥95% purity (Evidence Item 6) enables reliable catalytic hydrogenation of the 2-nitro group to generate the corresponding 2-aminothiophene, a versatile intermediate for amide and sulfonamide library synthesis. This application is supported by literature precedent demonstrating that 2-aminothiophene-3-sulfonyl compounds exhibit selective antiviral activity (HIV-1 EC₅₀ = 3.8 μg/mL for a closely related analog), providing a rational basis for derivative design [3].

SAR Studies of 3-Position Substituent Effects in 2-Nitrothiophene Series

As shown in Evidence Items 1 and 4, this compound occupies a specific structural niche: it carries a 3-substituent that is neither a halogen (as in 2-chloro-3,5-dinitrothiophene) nor a directly-attached sulfonyl group, but a methylene-bridged sulfone. This makes it uniquely suited for structure-activity relationship studies that systematically probe the effect of sulfone connectivity (direct vs. methylene-bridged) and position (3- vs. 5-) on biological activity, building on the QSAR framework established by Morley and Matthews (2006) [4].

Application
Selection Property
Validation Focus
Fragment-based library screening
Low MW and controlled lipophilicity profile
Ligand efficiency and solubility metrics
Electrochemical mechanistic studies
Methylene-bridged sulfone adjacent to nitro group
Reduction potential shift and nitroreductase activation
2-Aminothiophene derivative synthesis
Controlled purity specification
Amine intermediate purity and coupling efficiency
3-Position substituent SAR studies
Unique CH₂ spacer connectivity and 3-position
Antimicrobial and enzyme activity endpoints (QSAR context)
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